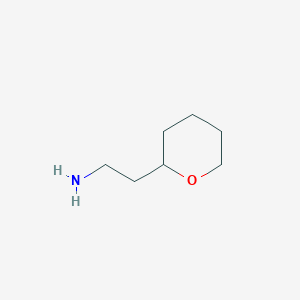
2-(四氢-2H-吡喃-2-基)乙胺
描述
“2-(Tetrahydro-2H-pyran-2-yl)ethanamine” is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da . It is also known by other names such as “2-(Tetrahydro-2H-pyran-2-yl)ethanamin” in German, “2-(Tétrahydro-2H-pyran-2-yl)éthanamine” in French .
Molecular Structure Analysis
The molecular structure of “2-(Tetrahydro-2H-pyran-2-yl)ethanamine” consists of a tetrahydro-2H-pyran ring attached to an ethanamine group . The InChI code for this compound is 1S/C7H15NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6,8H2 .Physical and Chemical Properties Analysis
“2-(Tetrahydro-2H-pyran-2-yl)ethanamine” is a solid compound . The compound has a molecular weight of 129.2 .科学研究应用
天然倍半萜的合成
该化合物在合成一类新的被称为 Bipodonines A–J 的天然倍半萜中起着至关重要的作用 . 这些倍半萜具有 2-(四氢-2H-吡喃-2-基)丙烷-2-醇体系,并从真菌 Bipolaris cynodontis DJWT-01 中分离得到 .
免疫调节活性
使用 2-(四氢-2H-吡喃-2-基)乙胺合成的化合物已被证明可以促进 LPS 刺激的脾淋巴细胞增殖 . 这表明其具有潜在的免疫调节活性。
抗菌活性
该化合物已用于合成对镰刀菌属真菌 (Fusarium solani 和 F. oxysporum ) 具有强效抗菌活性的物质。
细胞毒活性
使用 2-(四氢-2H-吡喃-2-基)乙胺合成的物质已显示出对四种细胞系具有强效的细胞毒活性 .
2H-吡喃的合成
2-(四氢-2H-吡喃-2-基)乙胺参与 2H-吡喃的合成 . 2H-吡喃是许多天然产物中存在的结构单元,并且是构建许多这些结构的关键中间体 .
DNA 链断裂检测
安全和危害
生化分析
Biochemical Properties
2-(Tetrahydro-2H-pyran-2-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydroxylamine derivatives, which are known to improve the detection of single-strand breaks in DNA . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound can alter cellular responses and potentially disrupt normal cellular functions.
Molecular Mechanism
At the molecular level, 2-(Tetrahydro-2H-pyran-2-yl)ethanamine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins can lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular responses.
Dosage Effects in Animal Models
The effects of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and potentially toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2-(Tetrahydro-2H-pyran-2-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells . The compound’s metabolism is an important aspect of its biochemical properties.
Transport and Distribution
The transport and distribution of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s effects in various biological contexts.
Subcellular Localization
The subcellular localization of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects at the cellular level.
属性
IUPAC Name |
2-(oxan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMSRGDEBWJLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590784 | |
| Record name | 2-(Oxan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40500-01-4 | |
| Record name | 2-(Oxan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















